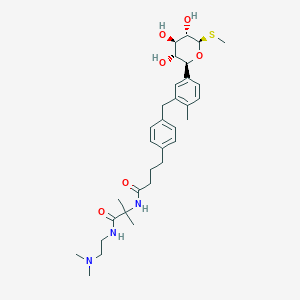
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 is a synthetic peptide compound It is composed of alpha-aminoisobutyric acid (Aib) and two 2-methyltryptophan (2-Me-Trp) residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection Steps: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions would be crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: The tryptophan residues in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target specific functional groups within the peptide, potentially altering its structure and activity.
Substitution: Substitution reactions can occur at the amino acid side chains, modifying the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used to introduce new functional groups into the peptide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.
Aplicaciones Científicas De Investigación
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate peptide-protein interactions and the role of specific amino acids in biological processes.
Medicine: Potential therapeutic applications include the development of peptide-based drugs targeting specific receptors or enzymes.
Industry: The compound can be utilized in the design of novel materials with specific properties, such as antimicrobial peptides.
Mecanismo De Acción
The mechanism of action of H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 involves its interaction with molecular targets, such as receptors or enzymes. The specific pathways depend on the biological context and the nature of the target. For example, the tryptophan residues may interact with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
H-Aib-DL-Trp-DL-Trp-NH2: Lacks the 2-methyl modification on the tryptophan residues.
H-Aib-DL-Trp(2-Me)-DL-Trp-NH2: Contains only one 2-methyltryptophan residue.
H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-OH: Has a carboxyl group instead of an amide group at the C-terminus.
Uniqueness: H-Aib-DL-Trp(2-Me)-DL-Trp(2-Me)-NH2 is unique due to the presence of two 2-methyltryptophan residues, which can influence its structural and functional properties. This modification can enhance its stability, binding affinity, and specificity for certain targets compared to similar compounds.
Propiedades
Fórmula molecular |
C28H34N6O3 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
2-amino-N-[1-[[1-amino-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H34N6O3/c1-15-19(17-9-5-7-11-21(17)31-15)13-23(25(29)35)33-26(36)24(34-27(37)28(3,4)30)14-20-16(2)32-22-12-8-6-10-18(20)22/h5-12,23-24,31-32H,13-14,30H2,1-4H3,(H2,29,35)(H,33,36)(H,34,37) |
Clave InChI |
RVAXPKJGCHKWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)N)NC(=O)C(CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-[[4-[2-[2-[[4-[(5-amino-5-carboxypentyl)amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B10832650.png)
![N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B10832655.png)




![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10832682.png)
oxidoazanium](/img/structure/B10832703.png)


![2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid](/img/structure/B10832727.png)

![N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10832741.png)
![[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate](/img/structure/B10832744.png)
